Dibenzyl malonate CAS number and properties
Dibenzyl malonate CAS number and properties
An In-Depth Technical Guide to Dibenzyl Malonate
Dibenzyl malonate (CAS No. 15014-25-2) is a diester of malonic acid and benzyl alcohol, widely utilized in organic synthesis as a versatile building block.[1] Its chemical structure features a central methylene group flanked by two benzyloxycarbonyl groups. This arrangement confers unique reactivity, making it a valuable reagent for researchers, particularly in the fields of medicinal chemistry and drug development. The benzyl ester groups offer stability and can be selectively removed under mild conditions, such as hydrogenolysis, which is a key advantage in the synthesis of complex molecules.[1]
Core Properties and Identification
Dibenzyl malonate is identified by the CAS number 15014-25-2.[1][2][3] Its fundamental properties are summarized below, providing essential data for laboratory and research applications.
| Identifier | Value | Reference |
| CAS Number | 15014-25-2 | [1][2][3] |
| Molecular Formula | C₁₇H₁₆O₄ | [1][4][5] |
| Molecular Weight | 284.31 g/mol | [1][2][4] |
| Linear Formula | CH₂(CO₂CH₂C₆H₅)₂ | [2] |
| InChI Key | RYFCSKVXWRJEOB-UHFFFAOYSA-N | [1][5] |
| EC Number | 239-099-2 | [2][3] |
| Beilstein/REAXYS | 1998264 | [2][5] |
| Physical & Chemical Properties | Value | Reference |
| Appearance | Clear, colorless to light yellow liquid | [3][5][6] |
| Boiling Point | 188 °C at 0.2 mmHg | [1][3][5][6] |
| Density | 1.137 g/mL at 25 °C | [1][3][5][6] |
| Refractive Index (n²⁰/D) | 1.546 | [3][5][6] |
| Flash Point | >230 °F (>110 °C) | [3][5] |
| Water Solubility | Sparingly soluble | [3][5][6] |
| Solvent Miscibility | Miscible in all proportions with ether and alcohol | [3][5][6] |
| pKa | 11.65 ± 0.46 (Predicted) | [3][5][6] |
Synthesis and Purification
The synthesis of dibenzyl malonate is typically achieved through the esterification of malonic acid with benzyl alcohol or the reaction of malonic acid with benzyl bromide in the presence of a base.[1]
General Experimental Protocol for Synthesis
A common laboratory-scale synthesis involves the reaction of a malonate salt with an appropriate benzyl halide. While specific conditions may vary, a general procedure is outlined below.
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Reaction Setup : A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser.
-
Reagents : Malonic acid is dissolved in a suitable solvent, and a base (e.g., sodium ethoxide, potassium carbonate) is added to deprotonate the carboxylic acid groups.
-
Addition of Benzylating Agent : Benzyl bromide or benzyl chloride is added to the reaction mixture.
-
Reaction Conditions : The mixture is heated to reflux and stirred for several hours to ensure the reaction goes to completion.
-
Work-up : After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent like diethyl ether or toluene.
-
Purification : The organic layer is washed with an aqueous solution of sodium bicarbonate and then with water, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[3][5][6] The crude product is then purified by high-vacuum distillation to yield pure dibenzyl malonate.[3][5][6]
Chemical Reactivity and Mechanism of Action
The utility of dibenzyl malonate in organic synthesis stems from the reactivity of the α-carbon (the methylene group). The two adjacent electron-withdrawing ester groups increase the acidity of the C-H bonds, allowing for easy deprotonation by a base to form a stable enolate. This enolate acts as a potent nucleophile in a variety of chemical transformations.[1]
Key reactions involving dibenzyl malonate include:
-
Alkylation and Acylation : The enolate readily reacts with alkyl halides or acyl halides.
-
Knoevenagel Condensation : It undergoes condensation with aldehydes and ketones to form α,β-unsaturated compounds.[3][5][6] For instance, it was used to prepare benzyl umbelliferone-3-carboxylate via condensation with 2,4-dihydroxybenzaldehyde.[3][5][6]
-
Michael Addition : It can act as a Michael donor in conjugate additions to α,β-unsaturated carbonyl compounds.[1]
-
Asymmetric Synthesis : It is employed in enantioselective reactions, such as in the presence of chiral catalysts, to produce chiral molecules with high enantioselectivity.[1][3][5][6]
The benzyl ester groups are typically removed in the final stages of a synthesis via catalytic hydrogenolysis (e.g., using H₂ gas and a palladium catalyst), which cleaves the benzyl-oxygen bond to yield the corresponding carboxylic acid and toluene. This deprotection step is often followed by decarboxylation if a monosubstituted acetic acid is the desired product.[1]
Applications in Drug Development
Dibenzyl malonate is a key starting material or intermediate in the synthesis of a wide array of complex organic molecules, including active pharmaceutical ingredients (APIs). Its role as a C2 synthon is critical for building molecular frameworks.
-
Precursor Synthesis : It serves as a precursor in the synthesis of pharmaceuticals and agrochemicals.[1] For example, it has been used in the preparation of tetraethyl 3,3-bis(benzyloxycarbonyl)propylene bisphosphonate.[3][6]
-
Heterocyclic Chemistry : The reactivity of malonates is fundamental to the synthesis of various heterocyclic systems, such as barbiturates and pyridopyrimidines, which are common scaffolds in drug molecules.[7]
-
Enantioselective Synthesis : Its use in asymmetric reactions allows for the synthesis of chiral drugs, where specific stereoisomers are required for therapeutic activity.[1]
Safety and Handling
Appropriate safety precautions must be taken when handling dibenzyl malonate. It is crucial to consult the Safety Data Sheet (SDS) before use.[8]
| Hazard Information | Precautionary Measures |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Handling | Use in a well-ventilated area.[9] Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[9] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5][6] Recommended storage is at room temperature.[3][5][6] |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses, and a vapor respirator as needed.[9] |
| Spill Response | Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[9] |
References
- 1. Dibenzyl malonate | 15014-25-2 | Benchchem [benchchem.com]
- 2. Dibenzyl malonate 15014-25-2 [sigmaaldrich.com]
- 3. DIBENZYL MALONATE CAS#: 15014-25-2 [m.chemicalbook.com]
- 4. Dibenzyl malonate | C17H16O4 | CID 84754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. DIBENZYL MALONATE | 15014-25-2 [chemicalbook.com]
- 6. DIBENZYL MALONATE One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. tcichemicals.com [tcichemicals.com]
